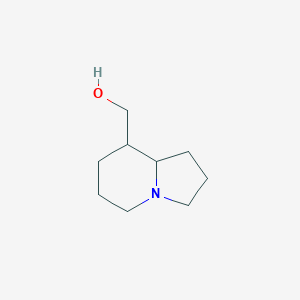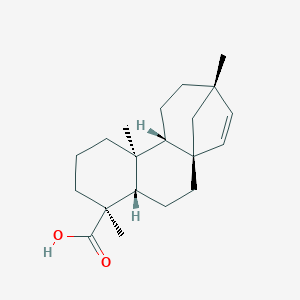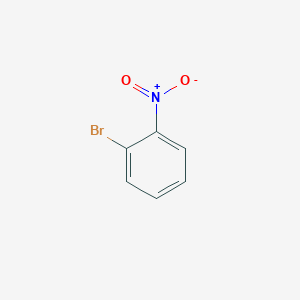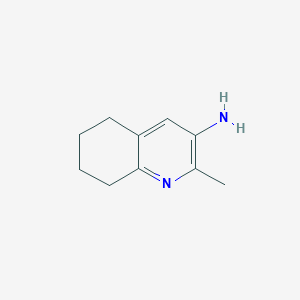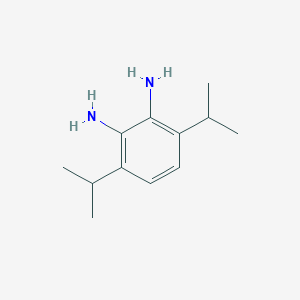
3,6-Di(propan-2-yl)benzene-1,2-diamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,6-Di(propan-2-yl)benzene-1,2-diamine, also known as DIPL, is a chemical compound that has been extensively studied for its potential applications in various fields of scientific research. This molecule is a diamine derivative of benzene and has been found to exhibit interesting biochemical and physiological effects.
Aplicaciones Científicas De Investigación
3,6-Di(propan-2-yl)benzene-1,2-diamine has shown potential for use in various scientific research applications. One of the most promising applications is in the development of new drugs. 3,6-Di(propan-2-yl)benzene-1,2-diamine has been found to exhibit antitumor and antiviral activities, making it a potential candidate for the development of new cancer and antiviral drugs. Additionally, 3,6-Di(propan-2-yl)benzene-1,2-diamine has been found to have neuroprotective effects, suggesting its potential for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Mecanismo De Acción
The exact mechanism of action of 3,6-Di(propan-2-yl)benzene-1,2-diamine is not fully understood. However, studies have shown that 3,6-Di(propan-2-yl)benzene-1,2-diamine interacts with DNA and RNA, leading to the inhibition of DNA and RNA synthesis. This inhibition is believed to be responsible for the antitumor and antiviral activities of 3,6-Di(propan-2-yl)benzene-1,2-diamine. Additionally, 3,6-Di(propan-2-yl)benzene-1,2-diamine has been found to modulate the activity of certain enzymes, such as acetylcholinesterase, which is responsible for the breakdown of the neurotransmitter acetylcholine.
Efectos Bioquímicos Y Fisiológicos
3,6-Di(propan-2-yl)benzene-1,2-diamine has been found to exhibit a range of biochemical and physiological effects. In addition to its antitumor, antiviral, and neuroprotective activities, 3,6-Di(propan-2-yl)benzene-1,2-diamine has been found to have antioxidant and anti-inflammatory effects. These properties suggest that 3,6-Di(propan-2-yl)benzene-1,2-diamine may have potential applications in the treatment of various diseases associated with oxidative stress and inflammation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 3,6-Di(propan-2-yl)benzene-1,2-diamine for lab experiments is its high purity. Additionally, 3,6-Di(propan-2-yl)benzene-1,2-diamine is relatively stable and can be stored for extended periods without significant degradation. However, one limitation of 3,6-Di(propan-2-yl)benzene-1,2-diamine is its low solubility in water, which can make it difficult to use in certain experiments.
Direcciones Futuras
There are several future directions for research on 3,6-Di(propan-2-yl)benzene-1,2-diamine. One area of interest is the development of new drugs based on the structure of 3,6-Di(propan-2-yl)benzene-1,2-diamine. Additionally, further studies are needed to fully understand the mechanism of action of 3,6-Di(propan-2-yl)benzene-1,2-diamine and its potential applications in the treatment of various diseases. Finally, research is needed to improve the solubility of 3,6-Di(propan-2-yl)benzene-1,2-diamine in water, which would make it more versatile for use in lab experiments.
Métodos De Síntesis
3,6-Di(propan-2-yl)benzene-1,2-diamine can be synthesized by the reaction of 3,6-di(propan-2-yl)benzene-1,2-dinitrile with hydrazine hydrate in the presence of a palladium catalyst. The reaction yields 3,6-Di(propan-2-yl)benzene-1,2-diamine as a white crystalline solid with a melting point of 159-160°C. The purity of the compound can be confirmed by NMR, IR, and mass spectrometry.
Propiedades
Número CAS |
112121-83-2 |
|---|---|
Nombre del producto |
3,6-Di(propan-2-yl)benzene-1,2-diamine |
Fórmula molecular |
C12H20N2 |
Peso molecular |
192.3 g/mol |
Nombre IUPAC |
3,6-di(propan-2-yl)benzene-1,2-diamine |
InChI |
InChI=1S/C12H20N2/c1-7(2)9-5-6-10(8(3)4)12(14)11(9)13/h5-8H,13-14H2,1-4H3 |
Clave InChI |
RPCRTKRBGNCRLX-UHFFFAOYSA-N |
SMILES |
CC(C)C1=C(C(=C(C=C1)C(C)C)N)N |
SMILES canónico |
CC(C)C1=C(C(=C(C=C1)C(C)C)N)N |
Sinónimos |
1,2-Benzenediamine, 3,6-bis(1-methylethyl)- |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



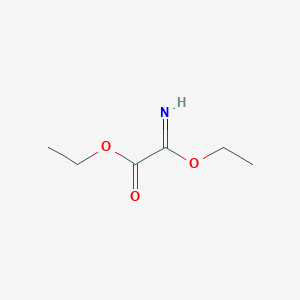
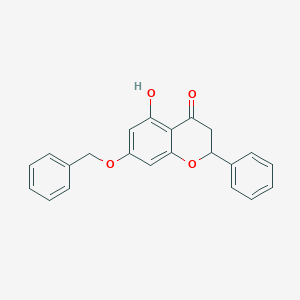
![5-[1-(Methylthio)ethyl]-2-trifluoromethylpyridine](/img/structure/B46107.png)
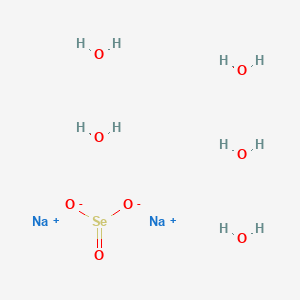
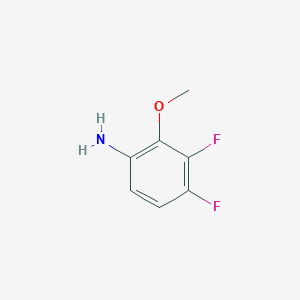
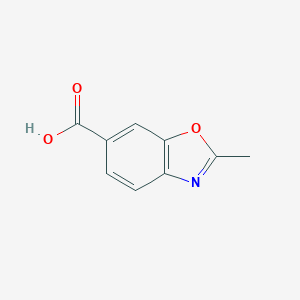
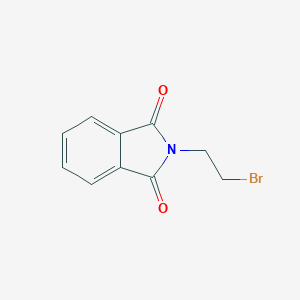
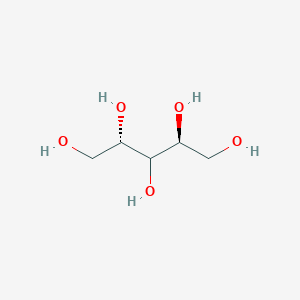
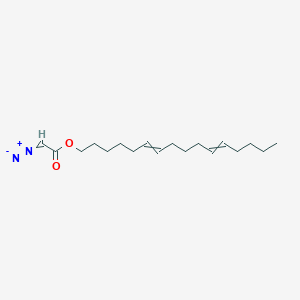
![7-oxo-2,3-dihydro-7H-[1,3]oxazolo[3,2-a]pyrimidine-6-carbonitrile](/img/structure/B46119.png)
